molecular formula C12H10N2OS B14002072 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide CAS No. 91540-53-3

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide

Cat. No.: B14002072
CAS No.: 91540-53-3
M. Wt: 230.29 g/mol
InChI Key: JKOWATYRKPSXHB-UHFFFAOYSA-N
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Description

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a phenyl group, a sulfanylideno group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxamide with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylideno group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-Phenyl-2-sulfanylidenepyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfanylideno group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA or other biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

    2-Phenylpyridine-3-carboxamide: Lacks the sulfanylideno group, resulting in different chemical reactivity and biological activity.

    1-Phenyl-2-thiopyridine-3-carboxamide: Similar structure but with a thiol group instead of a sulfanylideno group, leading to different chemical properties.

Uniqueness: 1-Phenyl-2-sulfanylidenepyridine-3-carboxamide is unique due to the presence of the sulfanylideno group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

91540-53-3

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

1-phenyl-2-sulfanylidenepyridine-3-carboxamide

InChI

InChI=1S/C12H10N2OS/c13-11(15)10-7-4-8-14(12(10)16)9-5-2-1-3-6-9/h1-8H,(H2,13,15)

InChI Key

JKOWATYRKPSXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)C(=O)N

Origin of Product

United States

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